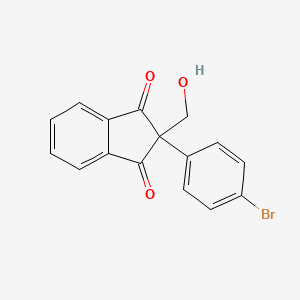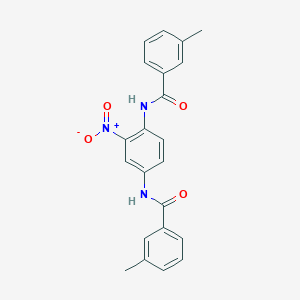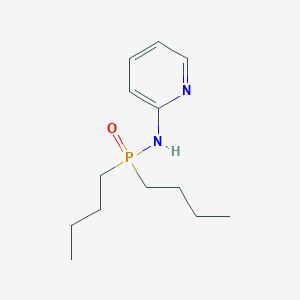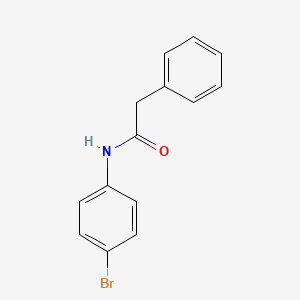
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione
Descripción general
Descripción
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione, also known as BRINZOLAMIDE, is a carbonic anhydrase inhibitor used in the treatment of glaucoma. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor in the eye.
Mecanismo De Acción
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione inhibits the carbonic anhydrase enzyme in the ciliary body of the eye, which reduces the production of aqueous humor. This leads to a decrease in intraocular pressure, which is the main therapeutic effect of this compound.
Biochemical and Physiological Effects:
This compound inhibits the carbonic anhydrase enzyme, which is involved in the production of aqueous humor in the eye. By reducing the production of aqueous humor, this compound lowers intraocular pressure, which is the main therapeutic effect of the drug. This compound has no known systemic effects and is well tolerated by most patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is a potent inhibitor of the carbonic anhydrase enzyme, which makes it a useful tool for studying the role of this enzyme in the production of aqueous humor in the eye. However, its specificity for carbonic anhydrase limits its usefulness in studying other biological processes.
Direcciones Futuras
There are several future directions for research on 2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new carbonic anhydrase inhibitors with improved specificity and potency. Another area of research is the development of new formulations of this compound that can be administered less frequently than the current formulation, which requires twice-daily dosing. Additionally, research could be conducted on the use of this compound in combination with other glaucoma medications to improve treatment outcomes.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-(hydroxymethyl)-1H-indene-1,3(2H)-dione is used in the treatment of glaucoma, a condition characterized by increased intraocular pressure due to the accumulation of aqueous humor in the eye. It is a potent inhibitor of the carbonic anhydrase enzyme, which plays a crucial role in the production of aqueous humor. By inhibiting this enzyme, this compound reduces the production of aqueous humor, thus lowering intraocular pressure.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-(hydroxymethyl)indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)16(9-18)14(19)12-3-1-2-4-13(12)15(16)20/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVAKDSHOSRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(CO)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-acetylspiro[2.3]hexane-1-carbohydrazide](/img/structure/B3821216.png)
![N'-benzylidenespiro[2.3]hexane-1-carbohydrazide](/img/structure/B3821219.png)
![7-[4-(dimethylamino)benzylidene]-1-methyl[1,3]thiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B3821227.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-pyridinyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3821235.png)
![2,2'-[2,2'-biphenyldiylbis(nitrilomethylylidene)]bis(4-bromo-6-tert-butylphenol)](/img/structure/B3821240.png)
![diethyl {(3,5-dichloro-2-methoxyphenyl)[(4-ethylphenyl)amino]methyl}phosphonate](/img/structure/B3821257.png)
![dimethyl ((3-methylphenyl){[3-(trifluoromethyl)phenyl]amino}methyl)phosphonate](/img/structure/B3821265.png)

![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)
![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)

![6-(4-propoxyphenyl)diindeno[1,2-b:2',1'-e]pyridine-5,7-dione](/img/structure/B3821322.png)